molecular formula C8H11N3O B106191 5,6-Dimethyl-1H-Benzotriazole Hydrate CAS No. 1354973-50-4

5,6-Dimethyl-1H-Benzotriazole Hydrate

Cat. No.: B106191
CAS No.: 1354973-50-4
M. Wt: 165.19 g/mol
InChI Key: VVWPOQUENPOMAK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-Benzotriazole Hydrate, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-2H-benzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3.H2O/c1-5-3-7-8(4-6(5)2)10-11-9-7;/h3-4H,1-2H3,(H,9,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWPOQUENPOMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032405
Record name 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1)
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354973-50-4
Record name 5,6-Dimethyl-1H-benzotriazole, hydrate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1354973-50-4
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Contextualization Within the Benzotriazole Class: Structural and Functional Significance

Benzotriazoles are a class of heterocyclic aromatic organic compounds characterized by a benzene (B151609) ring fused to a triazole ring. ontosight.ai This structural motif imparts a wide range of biological activities and chemical properties, making them valuable scaffolds in medicinal chemistry and materials science. gsconlinepress.comnih.gov The versatility of the benzotriazole (B28993) core allows for various substitutions, leading to a vast library of derivatives with tailored functions. gsconlinepress.com These functions include roles as antimicrobial, anti-inflammatory, analgesic, and antifungal agents. gsconlinepress.comgsconlinepress.com

5,6-Dimethyl-1H-benzotriazole hydrate (B1144303) is distinguished by two methyl groups attached to the benzene ring. This specific substitution pattern influences its physicochemical properties, such as solubility and reactivity, compared to the parent benzotriazole. The "hydrate" designation indicates the presence of water molecules within the crystal structure. The fundamental structure consists of a bicyclic system combining a benzene ring and a 1,2,3-triazole ring. ontosight.ai

The functional significance of benzotriazoles is broad. They are widely recognized as effective corrosion inhibitors, particularly for copper and its alloys, by forming a protective film on the metal surface. ontosight.airesearchgate.net Furthermore, their ability to absorb ultraviolet light makes them useful as UV stabilizers in polymers and plastics. gsconlinepress.com In the realm of drug discovery, the benzotriazole scaffold is considered a "privileged" structure, frequently appearing in the development of new therapeutic agents. gsconlinepress.comresearchgate.net

Table 1: Chemical and Physical Properties of 5,6-Dimethyl-1H-benzotriazole

Property Value
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
IUPAC Name 5,6-dimethyl-1H-benzotriazole
CAS Number 4184-79-6
Appearance White or off-white crystalline powder

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

Research Imperatives: Addressing Environmental Presence and Biological Interactions of 5,6 Dimethyl 1h Benzotriazole Hydrate

The widespread use of benzotriazoles, including as corrosion inhibitors in automotive antifreeze and de-icing fluids, has led to their detection in various environmental matrices. researchgate.net This has prompted research into their environmental fate and potential ecological impact. Studies have investigated the use of benzotriazole (B28993) derivatives as markers for traffic-related pollution in urban environments. researchgate.net Research is also exploring the potential of modified benzotriazoles for environmental remediation, such as removing heavy metals from wastewater. gsconlinepress.com

The biological interactions of benzotriazole derivatives are a major focus of contemporary research. The core structure is a key component in compounds being investigated for a plethora of pharmacological activities. gsconlinepress.com Research has demonstrated that various derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. gsconlinepress.comgsconlinepress.com Additionally, antifungal and antiprotozoal properties have been reported for certain benzotriazole compounds. gsconlinepress.comnih.gov For instance, derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have shown potent activity against the protozoan Acanthamoeba castellanii. gsconlinepress.com The functionalization of the benzotriazole scaffold, such as the addition of methyl groups in 5,6-dimethyl-1H-benzotriazole, is a key strategy in the synthesis of new compounds with specific biological targets. gsconlinepress.com

Emerging Research Directions and Interdisciplinary Prospects

Regioselective Synthetic Routes to 5,6-Dimethyl-1H-Benzotriazole Hydrate and Analogues

The precise control of substituent placement on the benzotriazole core is paramount for modulating its physicochemical and biological properties. Regioselective synthesis ensures the desired isomer is obtained, which is crucial for structure-activity relationship studies.

Cyclocondensation Approaches from Substituted o-Phenylenediamines

The most direct and widely employed method for the synthesis of the 5,6-dimethyl-1H-benzotriazole core is the cyclocondensation of a corresponding substituted o-phenylenediamine (B120857). gsconlinepress.com This approach offers high regioselectivity, as the substitution pattern on the final benzotriazole ring is predetermined by the starting diamine.

The synthesis commences with 4,5-dimethyl-1,2-phenylenediamine, which is treated with nitrous acid (HNO₂). The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a weak acid, such as acetic acid. The reaction proceeds through a well-established mechanism involving three key steps:

Diazotization: One of the amino groups of the o-phenylenediamine reacts with nitrous acid to form a monodiazonium salt intermediate.

Cyclization: The intermediate diazonium salt undergoes a spontaneous intramolecular nucleophilic attack by the second, adjacent amino group. This results in ring closure, forming the five-membered triazole ring. researchgate.net

Aromatization: The final step involves the loss of a proton and rearrangement to yield the stable, aromatic 5,6-dimethyl-1H-benzotriazole structure. gsconlinepress.com

This method is highly efficient and provides the target compound in good yields, making it a preferred route for industrial-scale production. researchgate.net Microwave-assisted variations of this synthesis have been reported to significantly reduce reaction times and improve yields for other benzotriazole derivatives.

N-Alkylation and N-Acylation Protocols for Benzotriazole Scaffolds

Derivatization of the benzotriazole core at the nitrogen atoms of the triazole ring is a common strategy to create a diverse library of analogues. N-substituted benzotriazoles can exist as two primary regioisomers: the N1-substituted and N2-substituted products. gsconlinepress.com The ratio of these isomers is highly dependent on the reaction conditions and the nature of the alkylating or acylating agent.

N-Alkylation: The alkylation of the benzotriazole nitrogen is typically achieved by reacting it with alkyl halides in the presence of a base. nih.gov Traditional methods often use bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in organic solvents. nih.govtsijournals.com However, these approaches can lead to mixtures of N1 and N2 isomers, necessitating chromatographic separation. nih.gov

To address the challenge of regioselectivity, several advanced protocols have been developed.

Solvent-Free Conditions: An efficient and environmentally friendly method involves the N-alkylation of benzotriazole under solvent-free conditions using a combination of silica (B1680970) (SiO₂), potassium carbonate (K₂CO₃), and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. This method, applicable under both thermal and microwave conditions, favors the formation of 1-alkyl benzotriazoles in moderate to high yields. gsconlinepress.comresearchgate.net

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have been successfully employed as both the catalyst and solvent for the N-alkylation of benzotriazole. This green chemistry approach offers high yields and convenient product separation. researchgate.net

Catalytic Site-Selective Alkylation: A metal-free, catalytic approach using B(C₆F₅)₃ as a catalyst has been shown to achieve highly site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing excellent yields. rsc.org

The table below summarizes various conditions reported for the N-alkylation of the general benzotriazole scaffold, which are applicable to the 5,6-dimethyl analogue.

Alkylating AgentCatalyst/BaseSolventConditionsPredominant IsomerReference
Alkyl HalidesKOHMethanol (B129727)RefluxMixture of N1 & N2 nih.gov
Alkyl HalidesK₂CO₃ / SiO₂ / TBABSolvent-freeHeat or MicrowaveN1 gsconlinepress.comresearchgate.net
Alkyl Halides[Bmim]OHSolvent-freeRoom Temp.N1 researchgate.net
DiazoalkanesB(C₆F₅)₃DichloromethaneRoom Temp.N1 rsc.org

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group onto the triazole nitrogen, typically at the N1 position. This is often achieved using acyl chlorides or anhydrides in the presence of a base. These N-acylbenzotriazoles are stable and serve as valuable intermediates in organic synthesis, acting as effective acylating agents themselves.

Synthesis of Novel Heterocyclic Derivatives Incorporating the 5,6-Dimethyl-1H-Benzotriazole Moiety

The 5,6-dimethyl-1H-benzotriazole moiety can be incorporated into larger, more complex heterocyclic systems to generate novel compounds with potentially enhanced properties.

Formation of β-Amino Alcohols and Subsequent Cyclization to 1,3-Oxazolidines

A versatile synthetic strategy allows for the creation of benzotriazole-based 1,3-oxazolidines through a two-step process starting from a benzotriazolated epoxide. nih.gov This methodology can be applied to derivatives of 5,6-dimethyl-1H-benzotriazole.

Synthesis of β-Amino Alcohols: The first step involves the synthesis of benzotriazole-based β-amino alcohols. This is achieved through the aminolysis of a benzotriazolated epoxide. The reaction consists of a ring-opening of the epoxide by an appropriate amine. A significant advantage of this method is that it can proceed efficiently under catalyst- and solvent-free conditions, offering a green and high-yielding route to the desired β-amino alcohols. nih.gov

Cyclization to 1,3-Oxazolidines: The synthesized β-amino alcohol is then subjected to a cyclization reaction to form the 1,3-oxazolidine ring. This is commonly accomplished by treating the β-amino alcohol with paraformaldehyde in the presence of a catalytic amount of a base, such as sodium hydroxide (NaOH). nih.govresearchgate.net The reaction is often performed using a grinding technique (mechanochemistry), which is a solvent-free and efficient method. researchgate.net

This sequence provides access to a diverse range of 1,3-oxazolidines bearing the 5,6-dimethyl-1H-benzotriazole core, which are considered medicinally important pharmacophores. nih.gov

Starting MaterialReagent 1Reagent 2ProductReference
Benzotriazolated EpoxideAromatic/Aliphatic Amine-β-Amino Alcohol nih.gov
β-Amino AlcoholParaformaldehydeNaOH (cat.)1,3-Oxazolidine nih.govresearchgate.net

Preparation of Hydrazone Schiff Bases Bearing Benzotriazole

Hydrazone Schiff bases are another important class of derivatives that can be synthesized from a benzotriazole precursor. The synthesis involves the condensation of a benzotriazole hydrazide with various aldehydes. rjptonline.org

The general synthetic procedure is as follows:

Preparation of Benzotriazole Hydrazide: First, an ester derivative of benzotriazole, such as ethyl 2-(1H-benzo[d] nih.govrjptonline.orgtriazol-1-yl)acetate, is synthesized. This ester is then reacted with hydrazine (B178648) hydrate, typically under reflux in ethanol, to produce the corresponding hydrazide derivative, 2-(1H-benzo[d] nih.govrjptonline.orgtriazol-1-yl)acetohydrazide. researchgate.net

Formation of Hydrazone Schiff Base: The benzotriazole hydrazide is then refluxed with a variety of substituted aromatic aldehydes in an alcoholic solvent, such as methanol or ethanol. A catalytic amount of glacial acetic acid is usually added to facilitate the condensation reaction. rjptonline.orgresearchgate.net Upon cooling, the hydrazone Schiff base product precipitates and can be purified by recrystallization. rjptonline.org

This method allows for the facile synthesis of a library of Schiff bases where the substitution pattern on the aromatic aldehyde can be easily varied, providing a range of derivatives incorporating the 5,6-dimethyl-1H-benzotriazole moiety. rjptonline.org

Reactant AReactant BCatalystProductReference
Benzotriazole HydrazideSubstituted Aromatic AldehydeGlacial Acetic AcidHydrazone Schiff Base rjptonline.orgresearchgate.net

Electrophilic Substitution Reactions on the Benzotriazole Core and Positional Selectivity

Electrophilic substitution reactions on the benzene (B151609) ring of the benzotriazole core allow for further functionalization. However, the positional selectivity of these reactions is governed by the electronic effects of the fused triazole ring and any existing substituents on the benzene ring.

The triazole moiety is a strongly electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic aromatic substitution. This deactivation makes such reactions more challenging compared to benzene itself. In general, electron-withdrawing groups act as meta-directors. libretexts.org

In the case of 5,6-dimethyl-1H-benzotriazole, the situation is more complex due to the presence of the two methyl groups. Methyl groups are electron-donating and are known as activating, ortho, para-directing groups. libretexts.org Therefore, a competition exists between the directing effects of the activating methyl groups and the deactivating triazole ring.

The substitution will preferentially occur at the positions most activated by the methyl groups and least deactivated by the triazole ring. For 5,6-dimethyl-1H-benzotriazole, the available positions for substitution are C4 and C7.

The C4 position is ortho to the methyl group at C5 and meta to the methyl group at C6.

The C7 position is ortho to the methyl group at C6 and meta to the methyl group at C5.

Catalytic and Solvent-Free Methods in Benzotriazole Derivative Synthesis

The development of synthetic methodologies for benzotriazole derivatives has increasingly focused on green chemistry principles, emphasizing the use of catalytic systems and the reduction or elimination of volatile organic solvents. These advanced approaches not only minimize the environmental impact but also often lead to improved reaction efficiencies, higher yields, and simplified purification processes. For derivatives of this compound, these methods offer significant advantages over traditional synthetic routes.

Catalytic methods introduce a catalyst to the reaction, which lowers the activation energy and allows the reaction to proceed under milder conditions, often with greater selectivity. Solvent-free methods, on the other hand, aim to eliminate the use of solvents altogether, which are major contributors to chemical waste. Techniques such as microwave-assisted synthesis and mechanochemistry have emerged as powerful tools in this regard.

One of the notable advancements in the synthesis of benzotriazole derivatives is the use of microwave irradiation. ijpsonline.com This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.com For instance, in the synthesis of 5-chloromethylbenzotriazole from 5-methylbenzotriazole, a precursor to various other derivatives, microwave-assisted synthesis achieved a higher yield in a fraction of the time required for conventional reflux. ijpsonline.com While this example uses a mono-methylated benzotriazole, the principles are directly applicable to the 5,6-dimethyl analogue.

Solvent-free N-alkylation of benzotriazole has also been effectively demonstrated using both thermal and microwave conditions in the presence of reagents like potassium carbonate (K2CO3), silicon dioxide (SiO2), and tetrabutylammonium bromide (TBAB). gsconlinepress.comgsconlinepress.com This method provides a highly regioselective route to 1-alkyl benzotriazoles in good yields and with short reaction times. gsconlinepress.comgsconlinepress.com

Copper-catalyzed reactions have also been a focal point in the synthesis of benzotriazole derivatives. Benzotriazole itself can act as an efficient ligand in copper-catalyzed cross-coupling reactions. acs.org For example, it has been used in the Glaser coupling of terminal alkynes to produce 1,3-conjugated dialkynes with high yields at room temperature. acs.org Furthermore, copper-benzotriazole-based coordination polymers have been utilized as catalysts in one-pot syntheses. scispace.comsoton.ac.uk These catalytic systems are advantageous due to their efficiency and the mild reaction conditions they afford.

Mechanochemistry, specifically liquid-assisted grinding (LAG), has been successfully employed to synthesize coordination polymers and complexes of benzotriazole with transition metals. researchgate.netrsc.org This solvent-free approach offers a direct and efficient route to novel materials with interesting properties.

The following table summarizes comparative data for the synthesis of a key benzotriazole intermediate, highlighting the advantages of microwave-assisted synthesis over conventional methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-chloromethylbenzotriazole ijpsonline.com
MethodReaction TimeYield (%)
Conventional Reflux2 hours 45 minutes72%
Microwave Irradiation (180 W)4 minutes 20 seconds85%

The derivatization of 5-chloromethylbenzotriazole to produce various 5-substituted benzotriazole derivatives also shows significant improvement with microwave assistance, with yields increasing from a range of 23-76% by conventional methods to 42-83% under microwave irradiation. ijpsonline.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The benzotriazole ring system is known to exhibit prototropic tautomerism, existing in equilibrium between 1H- and 2H-forms. For the parent benzotriazole, the 1H-tautomer is recognized as the more stable and predominant form in solution. researchgate.net This tautomerism is a key feature to investigate in the 5,6-dimethyl derivative.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for structural analysis. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The ¹³C NMR would correspondingly display signals for the aromatic carbons and the methyl carbons.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For 5,6-Dimethyl-1H-Benzotriazole, a cross-peak would be expected between the two aromatic protons, H-4 and H-7, confirming their adjacent positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C one-bond connectivity). columbia.edu This experiment would link the aromatic proton signals to their respective carbon signals and the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping out the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu For instance, the protons of the methyl groups at C-5 and C-6 would show correlations to the C-5 and C-6 carbons, as well as to adjacent carbons, thereby confirming their positions.

INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is a technique used to enhance the signal intensity of insensitive nuclei like ¹³C.

TechniquePurposeExpected Correlations for 5,6-Dimethyl-1H-Benzotriazole
¹H NMRIdentifies distinct proton environments.Signals for aromatic H-4, H-7, methyl groups, and N-H proton.
¹³C NMRIdentifies distinct carbon environments.Signals for aromatic carbons (C-4, C-5, C-6, C-7, C-3a, C-7a) and methyl carbons.
COSYShows proton-proton (J-coupled) correlations. sdsu.eduCross-peak between H-4 and H-7.
HSQCMaps one-bond proton-carbon connections. columbia.eduCorrelations: H-4 to C-4; H-7 to C-7; CH₃ protons to CH₃ carbons.
HMBCReveals long-range (2-3 bond) proton-carbon connections. sdsu.eduCorrelations: Methyl protons to C-5, C-6, and C-4/C-7; Aromatic protons to neighboring carbons.

While solution-state NMR reveals the structure of the molecule as it tumbles freely, solid-state NMR (ssNMR) provides insight into its structure in the crystalline lattice. This technique is particularly valuable for studying the effects of intermolecular interactions, such as hydrogen bonding and crystal packing, on the molecule's conformation. For this compound, ssNMR could be used to probe the specific interactions between the benzotriazole molecule and the water of hydration, investigate potential polymorphism (different crystalline forms), and analyze any conformational differences that exist between the solid and solution states.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

LC-MS/MS is a highly sensitive and selective method ideal for analyzing compounds in complex matrices. This technique has been successfully employed for the trace determination of benzotriazole derivatives, including 5,6-Dimethyl-1H-Benzotriazole, in environmental samples like drinking and surface water. uva.nl The use of a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), allows for highly accurate mass measurements, which is critical for the unambiguous confirmation of the compound's identity. uva.nlmassbank.eu

The positive ion electrospray ionization (ESI) mass spectrum of 5,6-Dimethyl-1H-Benzotriazole shows a prominent protonated molecular ion [M+H]⁺. massbank.eu Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that can be used for structural confirmation. massbank.eu

Ionm/z (Mass-to-Charge Ratio)Description
[M+H]⁺148.0865Protonated molecular ion (precursor) massbank.eu
[M+H-N₂]⁺120.0807Fragment from the loss of a neutral nitrogen molecule (N₂)
[M+H-N₂-CH₃]⁺105.0648Fragment from the subsequent loss of a methyl radical (CH₃)

GC-MS is another robust technique for the separation and identification of volatile and thermally stable compounds. It has been utilized for the determination of various benzotriazoles in environmental samples. researchgate.net The primary fragmentation pathway for benzotriazoles under electron ionization (EI) conditions involves the characteristic loss of a neutral nitrogen molecule (N₂). nist.gov This is followed by further fragmentation of the remaining carbocyclic ring. For 5,6-Dimethyl-1H-Benzotriazole, this would result in a base peak corresponding to the [M-N₂]⁺ fragment. Analysis of these fragmentation pathways is crucial for confirming the structure of the parent molecule and identifying related byproducts. benthamopen.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Networks

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its functional groups. For this compound, the FT-IR spectrum is particularly informative due to the presence of N-H and O-H groups, which are actively involved in hydrogen bonding.

The presence of water of hydration introduces a complex hydrogen-bonding network, which can be studied by analyzing the positions and shapes of the N-H and O-H stretching bands. researchgate.net These bands are typically broad and shifted to lower wavenumbers compared to their non-hydrogen-bonded counterparts, indicating strong intermolecular interactions. These interactions involve the N-H group of the triazole ring, the lone pair electrons on the other triazole nitrogen atoms, and the water molecule. kpfu.ru

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Significance
O-H Stretch (water)3500 - 3200 (broad)Confirms the presence of hydrate water; broadening indicates hydrogen bonding.
N-H Stretch3300 - 3100 (broad)Characteristic of the triazole N-H group, broadened by hydrogen bonding.
Aromatic C-H Stretch3100 - 3000Indicates the aromatic ring structure.
Aliphatic C-H Stretch3000 - 2850Corresponds to the methyl groups.
C=C Ring Stretch1600 - 1450Vibrations of the benzene and triazole rings.
N=N Stretch1450 - 1400Vibration of the azo group within the triazole ring.

Computational and Theoretical Investigations of 5,6 Dimethyl 1h Benzotriazole Hydrate

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are fundamental to exploring the electronic properties and energetic characteristics of molecules. These studies provide a microscopic understanding of molecular structure and intrinsic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For benzotriazole (B28993) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) are commonly employed to find the lowest energy conformation. researchgate.netinpressco.comnih.gov

This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. By calculating the energies of various conformations, an energy landscape can be mapped, revealing the relative stabilities of different isomers or tautomers, which is particularly relevant for the N1 and N2 tautomers of benzotriazoles. up.pt A study on a related 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative successfully used the B3LYP/6-311G(d,p) level of theory to achieve a good correlation between the optimized geometric structure and experimental X-ray diffraction data. mdpi.com

Table 1: Representative Structural Parameters from DFT Optimization for a Benzotriazole Core This table is illustrative, based on typical values for the benzotriazole ring system.

ParameterTypical Calculated Value
N1-N2 Bond Length~1.35 Å
N2-N3 Bond Length~1.34 Å
C4-C5 Bond Length (Aromatic)~1.39 Å
N1-N2-N3 Bond Angle~108°
C-C-C Bond Angle (Aromatic)~120°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. ajchem-a.com For various benzotriazole derivatives, DFT calculations have been used to determine these orbital energies and predict their reactivity. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Formulas are based on Koopmans' theorem approximations: Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)-(I + A) / 2Relates to the "escaping tendency" of electrons.
Electronegativity (χ)(I + A) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω)μ2 / (2η)Quantifies the global electrophilic nature of a molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems, providing detailed information on conformational changes and intermolecular interactions.

Studies on similar systems, such as benzotriazole derivatives interacting with surfaces in aqueous solutions, have successfully used MD to elucidate the role of water in mediating these interactions. researchgate.net Such simulations can reveal how the benzotriazole molecule influences the local structure of water and how the water, in turn, affects the conformational flexibility of the benzotriazole's side chains and its hydrogen-bonding patterns.

Prediction of Reaction Mechanisms and Kinetics through Theoretical Models

Theoretical models are instrumental in predicting how a chemical reaction will occur, identifying the most likely pathways, and estimating the reaction rates.

Elucidation of Electrophilic Attack Mechanisms

For aromatic compounds like benzotriazole, a key reaction is electrophilic aromatic substitution. Theoretical methods can predict the most likely site of attack on the benzene (B151609) ring. One common approach is to analyze the molecular electrostatic potential (MEP) map, which is calculated using DFT. The MEP map visualizes the charge distribution on the molecule's surface, with electron-rich (nucleophilic) regions, typically colored red, indicating the most probable sites for an electrophilic attack.

Another sophisticated method involves calculating the energies of the reaction intermediates (arenium ions or sigma complexes) that would be formed upon attack at each possible position. The position that leads to the most stable intermediate is predicted to be the major product. A computational method known as RegioSQM utilizes this principle by calculating the free energies of protonated isomers to predict regioselectivity in electrophilic aromatic substitutions. chemrxiv.org For 5,6-Dimethyl-1H-Benzotriazole, the directing effects of the two methyl groups and the fused triazole ring would be the primary determinants of the reaction's outcome. youtube.com

Correlation of Theoretical Electrophilicity Parameters with Experimental Data

A powerful application of computational chemistry is its ability to bridge theoretical parameters with experimental observations. The global electrophilicity index (ω), calculated from HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to act as an electrophile.

Research on other series of benzotriazole derivatives has demonstrated a strong linear correlation between theoretically calculated electrophilicity indices and experimentally determined electrophilicity parameters derived from kinetic studies. researchgate.net By establishing such a relationship, computational models can be used to reliably predict the reactivity of new, unsynthesized compounds. This predictive capability is highly valuable in materials science and drug design, as it allows for the in silico screening of large numbers of candidate molecules, saving significant time and experimental resources. researchgate.net

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models exclusively for 5,6-Dimethyl-1H-Benzotriazole Hydrate (B1144303) are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of benzotriazole derivatives, particularly in the field of corrosion inhibition. These models are instrumental in predicting the efficacy of new, untested compounds and in providing insights into their mechanisms of action.

The development of a QSAR/QSPR model for benzotriazole derivatives, which would be applicable to 5,6-Dimethyl-1H-Benzotriazole Hydrate, typically involves several key steps:

Data Set Compilation: A series of benzotriazole derivatives with experimentally determined activities or properties (e.g., corrosion inhibition efficiency) is collected.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, geometric, and quantum-chemical.

Model Development: Statistical methods are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the observed activity or property (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.net

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Key Molecular Descriptors in QSAR/QSPR Studies of Benzotriazole Derivatives

In the context of corrosion inhibition by benzotriazole derivatives, quantum chemical descriptors calculated using methods like Density Functional Theory (DFT) have proven to be particularly insightful. researchgate.netnih.govresearchgate.net These descriptors help to elucidate the electronic properties of the molecules, which are crucial for their interaction with metal surfaces.

DescriptorDescriptionSignificance in Corrosion Inhibition
EHOMO (Energy of the Highest Occupied Molecular Orbital)Represents the electron-donating ability of a molecule.Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing the inhibitor's adsorption and protective film formation.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Indicates the electron-accepting ability of a molecule.Lower ELUMO values imply a greater ability to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond strength.
ΔE (Energy Gap = ELUMO - EHOMO)Represents the chemical reactivity of the molecule.A smaller energy gap generally correlates with higher reactivity, which can lead to stronger adsorption on the metal surface and better inhibition efficiency.
Dipole Moment (μ)Measures the polarity of the molecule.A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.
Electronegativity (χ)The power of an atom or molecule to attract electrons.Influences the nature of the chemical bond formed between the inhibitor and the metal.
Global Hardness (η) and Softness (σ)Measure the resistance to change in electron distribution.Soft molecules (low hardness) are generally more reactive and can be more effective inhibitors.

Illustrative Research Findings for Benzotriazole Derivatives

QSAR and QSPR studies on various sets of corrosion inhibitors, including benzotriazole derivatives, have consistently demonstrated strong correlations between these quantum chemical descriptors and experimentally determined inhibition efficiencies.

For instance, a hypothetical QSAR study on a series of benzotriazole derivatives might yield a regression equation similar to:

%IE = β0 + β1(EHOMO) - β2(ΔE) + β3(μ)

Where %IE is the percent inhibition efficiency, and βn are the regression coefficients. The signs of the coefficients would indicate the direction of the relationship; for example, a positive coefficient for EHOMO would align with the theoretical understanding that higher electron-donating ability improves inhibition.

The predictive accuracy of such models is often reported using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²).

Statistical MetricTypical Value Range for a Robust ModelInterpretation
Coefficient of Determination (R²)> 0.8Indicates a good fit of the model to the training data. A value of 0.9, for example, would mean that 90% of the variance in the observed activity is explained by the model.
Cross-Validated Coefficient of Determination (Q²)> 0.6Measures the predictive power of the model for new data. A high Q² value suggests that the model is not overfitted to the training data.
Root Mean Square Error (RMSE)As low as possibleRepresents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit.

While a dedicated QSAR/QSPR model for this compound is yet to be established, the extensive research on related benzotriazole compounds provides a solid foundation. By applying these established methodologies, a predictive model for this specific compound and its derivatives could be developed. Such a model would be invaluable for the rational design of novel benzotriazole-based materials with tailored properties, whether for corrosion inhibition or other applications.

Reactivity and Advanced Degradation Mechanisms of 5,6 Dimethyl 1h Benzotriazole Hydrate

Oxidative Transformation Pathways

The oxidative degradation of 5,6-Dimethyl-1H-benzotriazole (DMBT) is a critical area of research for its removal from aqueous environments. Various oxidative methods have been investigated, revealing complex transformation pathways initiated by powerful oxidizing agents.

The oxidation of 5,6-Dimethyl-1H-benzotriazole hydrate (B1144303) by aqueous ferrate(VI) (Fe(VI)) has been shown to be an effective degradation method. nih.govresearchgate.net Kinetic studies reveal that DMBT reacts moderately with Fe(VI), with the reaction rates being highly dependent on pH. nih.gov The pKa value for DMBT has been determined to be 8.98 ± 0.08, which is crucial for calculating species-specific rate constants. nih.govresearchgate.net

At a pH of 7.0 and a temperature of 24 ± 1 °C, the apparent second-order rate constant (k_app) for the reaction between various benzotriazoles and Fe(VI) falls within the range of 7.2 to 103.8 M⁻¹s⁻¹. nih.govresearchgate.net The degradation efficiency is significant; when the molar ratio of Fe(VI) to benzotriazoles is increased to 30:1, the removal rate can exceed 95%. nih.govresearchgate.net

The underlying mechanism of this reaction involves an electrophilic attack by ferrate on the 1,2,3-triazole moiety of the DMBT molecule. nih.govresearchgate.net The reaction rates are predominantly controlled by the interaction with the HFeO₄⁻ species of ferrate. nih.govresearchgate.net This indicates that ferrate(VI) has a strong capability to degrade benzotriazoles, including DMBT, in water treatment scenarios. nih.govresearchgate.net

Table 1: Kinetic and Mechanistic Data for Ferrate(VI) Oxidation of Benzotriazoles

Parameter Value Reference
Compound Studied 5,6-Dimethyl-1H-benzotriazole (DMBT) nih.govresearchgate.net
pKa of DMBT 8.98 ± 0.08 nih.govresearchgate.net
Apparent Rate Constant (k_app) at pH 7.0 7.2 to 103.8 M⁻¹s⁻¹ nih.govresearchgate.net
Proposed Mechanism Electrophilic attack on the triazole moiety nih.govresearchgate.net
Dominant Ferrate Species HFeO₄⁻ nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) represent a powerful strategy for the degradation of persistent organic pollutants like DMBT. Among these, UV/chlorination and photocatalytic degradation have been extensively studied for benzotriazoles.

The UV/chlorination process demonstrates a significant synergistic effect, removing benzotriazoles more effectively than either UV photolysis or chlorination alone. researchgate.netresearchgate.net This enhanced degradation is attributed to the generation of highly reactive radicals. researchgate.netnih.gov The removal of benzotriazoles during UV/chlorination typically follows pseudo-first-order kinetics, with the rate increasing at higher chlorine dosages. researchgate.netresearchgate.net

Photocatalytic degradation , often employing a semiconductor catalyst like Titanium dioxide (TiO₂), is another efficient AOP for breaking down benzotriazoles. jwent.netmdpi.comresearchgate.netnih.gov The process is capable of achieving complete mineralization of the target compounds, meaning they are broken down into simpler inorganic substances. mdpi.comresearchgate.netnih.gov The degradation involves oxidation by holes generated in the TiO₂ catalyst and by hydroxyl radicals formed at the catalyst-liquid interface. researchgate.net Studies have shown that 73.5% of benzotriazole (B28993) can be removed through a UV/Fe₂O₃@Alg-TiO₂ process under optimal conditions. jwent.net

The high efficiency of AOPs is due to the in-situ generation of potent oxidizing agents. In the UV/chlorination process, the photolysis of chlorine produces both hydroxyl radicals (•OH) and reactive chlorine species (RCS), such as the chlorine atom (Cl•) and the dichloride radical anion (Cl₂•⁻). researchgate.netnih.gov Both •OH and Cl• are major contributors to the degradation of micropollutants in this system. nih.gov

The relative contribution of these species is pH-dependent. For benzotriazole, hydroxyl radicals dominate the degradation at neutral and alkaline pH, while RCS are the primary drivers of degradation under more acidic conditions. nih.gov In the sunlight/free chlorine process, the contribution of RCS to benzotriazole degradation was found to increase from 21.2% to 98.7% as the pH rose from 7 to 9. researchgate.netnih.gov This is due to changes in the speciation of both free chlorine and the benzotriazole molecule. researchgate.netnih.gov Specifically, the ClO• radical shows high reactivity towards the deprotonated form of benzotriazole. nih.gov

In photocatalytic systems like UV/TiO₂, the hydroxyl radical (•OH) is identified as the predominant oxidizing agent responsible for the high mineralization of benzotriazoles. researchgate.netjwent.netrsc.org The rate constant for the reaction between •OH and 1H-benzotriazole has been determined to be approximately (7.1 ± 0.8) × 10⁹ M⁻¹s⁻¹. rsc.org

Table 2: Key Reactive Species in AOPs for Benzotriazole Degradation

AOP Method Primary Reactive Species Influencing Factors Reference
UV/Chlorination Hydroxyl Radicals (•OH), Reactive Chlorine Species (RCS) like Cl•, ClO• pH, Chlorine Dosage researchgate.netnih.govnih.govnih.gov

Photochemical Reactions and Environmental Photolysis

Direct exposure to sunlight can induce photochemical reactions, contributing to the natural attenuation of DMBT in the environment. These reactions involve distinct mechanisms, including bond fission and the formation of transient intermediates.

A primary photochemical pathway for benzotriazoles involves the cleavage of the N-N bond within the triazole ring. researchgate.net Flash photolysis studies on 1H-benzotriazole have demonstrated that N-N bond fission occurs within picoseconds of UV excitation. researchgate.net This rapid cleavage leads to the formation of a transient intermediate, identified as 6-diazo-2,4-cyclohexadien-1-imine. researchgate.net

This intermediate is highly reactive and can undergo subsequent reactions. In aprotic solvents, it rapidly recyclizes back to the parent benzotriazole molecule. researchgate.net However, in aqueous solutions, it can be protonated by water to yield a 2-aminophenyl diazonium ion. researchgate.net Further degradation can lead to other transformation products. The photolysis of benzotriazoles is known to proceed via the initial extrusion of molecular nitrogen, forming a diradical intermediate that subsequently rearranges. mdpi.com

The photoreactivity of benzotriazoles, including DMBT, is significantly influenced by the chemical properties of the aqueous environment, particularly pH and the presence of other dissolved substances.

The rate of photolysis is strongly dependent on pH, with degradation rates decreasing as the pH increases. researchgate.netnih.gov This is because the deprotonated anionic form of benzotriazole, which becomes more prevalent at higher pH values, is considerably less photoreactive than the neutral form. researchgate.net

The solvent matrix can also have a substantial impact. The presence of dissolved organic matter, such as humic acid, has been shown to have an inhibitory effect on the photolysis of benzotriazoles, likely due to light screening and scavenging of reactive species. researchgate.net Certain metal ions, like Cu²⁺ and Fe³⁺, can also inhibit the photolysis process. researchgate.net Conversely, the presence of photosensitizers in the water, such as dissolved organic matter, can lead to indirect photolysis through the generation of hydroxyl radicals and singlet oxygen. rsc.org

Table 3: Factors Influencing the Photoreactivity of Benzotriazoles

Factor Effect on Photoreactivity Mechanism Reference
Increasing pH Decreases The deprotonated species is less photoreactive. researchgate.netresearchgate.netnih.gov
Humic Acid Inhibits Light screening and radical scavenging. researchgate.net
Metal Ions (Cu²⁺, Fe³⁺) Inhibits Not specified, likely complexation or quenching. researchgate.net

| Photosensitizers (DOM) | Can enhance (indirectly) | Generation of •OH and singlet oxygen. | rsc.org |

Biotransformation and Biodegradation Studies in Environmental Matrices

Microbial Degradation Kinetics and Pathway Elucidation in Water and Soil

The microbial breakdown of 5,6-Dimethyl-1H-benzotriazole is a critical process influencing its persistence and potential environmental impact. Studies have shown that this compound, also referred to as Xylyltriazole (XTR), is susceptible to biodegradation by microbial consortia found in wastewater treatment plants and other environmental matrices.

Research on its biodegradation by activated sludge has indicated that 5,6-Dimethyl-1H-benzotriazole can be biodegraded with half-lives reported to range from 6.5 to 47 hours. dtu.dk This relatively wide range suggests that degradation rates are highly dependent on specific environmental conditions and the composition of the microbial community. For context, the biodegradation half-lives of related benzotriazoles under aerobic conditions have been established, providing a comparative framework for understanding the persistence of the dimethylated form.

Table 1: Aerobic Biodegradation Half-Lives of Selected Benzotriazoles

CompoundAbbreviationShortest Aerobic Half-LifeReference
5,6-Dimethyl-1H-benzotriazoleXTR6.5 - 47 hours dtu.dk
5-Methyl-1H-benzotriazole5-TTri14 days researchgate.netnih.gov
1H-BenzotriazoleBT114 days researchgate.netnih.gov

The elucidated biotransformation pathways for 5,6-Dimethyl-1H-benzotriazole, while not fully detailed in the literature, can be inferred from studies on its parent and mono-methylated analogues. A confirmed primary degradation step involves the demethylation of the molecule. researchgate.net Under both aerobic and anaerobic conditions, 5,6-Dimethyl-1H-benzotriazole can be demethylated to form 1H-Benzotriazole (BT). researchgate.net

Stepwise Demethylation: Removal of one or both methyl groups to form mono-methylated benzotriazoles and subsequently 1H-Benzotriazole.

Methyl Group Oxidation: Oxidation of the methyl groups at the 5- and 6-positions to form corresponding alcohol, aldehyde, and then carboxylic acid derivatives (e.g., 1H-benzotriazole-5,6-dicarboxylic acid).

Hydroxylation: Addition of hydroxyl groups to the benzene (B151609) ring, a common initial step in the aerobic degradation of aromatic compounds. nih.gov

Ring Cleavage: Subsequent breakdown of the aromatic and triazole rings, leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

Assessment of Inhibitory Effects on Indigenous Microbial Communities

While benzotriazoles can be degraded by microorganisms, they can also exert inhibitory or toxic effects on these same communities, particularly on specialized groups like nitrifying bacteria in wastewater treatment systems. Although specific data on the inhibitory effects of 5,6-Dimethyl-1H-benzotriazole are limited, research on closely related benzotriazoles provides significant insight into its potential impacts.

Studies have consistently shown that 1H-Benzotriazole (BT) and 5-Methyl-1H-benzotriazole (MeBTz) are potent inhibitors of nitrification, a crucial process in biological nitrogen removal. nih.gov The toxicity is believed to stem from the ability of azole compounds to chelate copper, a key metallic component of the ammonium (B1175870) monooxygenase enzyme in ammonia-oxidizing bacteria. nih.govfrontiersin.org

Batch bioassays with activated sludge have quantified the inhibitory concentrations for these related compounds, as detailed in the table below.

Table 2: Inhibitory Concentrations (IC50) of Benzotriazoles on Nitrifying Bacteria

CompoundAbbreviationIC50 (Concentration causing 50% inhibition)Reference
1H-BenzotriazoleBTz1.99 mg/L nih.gov
5-Methyl-1H-benzotriazoleMeBTz2.18 mg/L nih.gov

Other research has shown that concentrations as low as 6 mg/L of BT and MeBTz can lead to over 90% inhibition of nitrification activity. researchgate.netumd.edu The inhibitory effects extend to other microbial processes as well; for instance, the 50% inhibition of anaerobic ammonium oxidation (Anammox) activity was observed at concentrations of 20 mg/L for BT and 18 mg/L for MeBTz. researchgate.netumd.edu

Given the structural similarity, it is highly probable that 5,6-Dimethyl-1H-benzotriazole also exhibits inhibitory effects on nitrifying bacteria and other sensitive microbial populations. The presence of two methyl groups on the benzene ring may alter its toxicity profile compared to the parent or mono-methylated compounds, but the fundamental inhibitory mechanism associated with the triazole ring is likely conserved. Therefore, the introduction of 5,6-Dimethyl-1H-benzotriazole into biological wastewater treatment systems could potentially disrupt nitrogen removal processes, highlighting the need for further research to establish its specific inhibitory concentrations.

Environmental Occurrence, Fate, and Ecotoxicological Impact of 5,6 Dimethyl 1h Benzotriazole Hydrate

Occurrence and Spatiotemporal Distribution in Natural and Anthropogenic Systems

As a high-production volume chemical, 5,6-Dimethyl-1H-Benzotriazole has been detected in various environmental compartments, reflecting its widespread use and subsequent release.

Wastewater treatment plants (WWTPs) are significant conduits for the entry of 5,6-Dimethyl-1H-Benzotriazole into aquatic environments. Studies have consistently identified its presence in both untreated and treated wastewater.

In a study of the wastewater treatment plant in Athens, Greece, xylyltriazole was among the target benzotriazoles detected in both dissolved and particulate phases of raw and treated wastewater. mdpi.comresearchgate.net Similarly, an investigation into a municipal WWTP in South Australia reported the presence of 5,6-dimethyl-benzotriazole (XTri) in wastewater samples. While specific concentrations in the Greek study were noted to be on the order of a few μg/L for benzotriazoles in general, the Australian study provided more specific data for XTri. mdpi.comresearchgate.net

The compound's journey continues into drinking water systems. In various drinking water treatment plants (DWTPs), 5,6-di-MeBTR was found in raw water and, to a lesser extent, in treated water. The removal efficiency for this specific benzotriazole (B28993) during the adsorption process was reported to be 58.4%. carlroth.com

Table 1: Occurrence of 5,6-Dimethyl-1H-Benzotriazole in Wastewater Treatment Plant Samples
LocationSample TypeConcentration RangeReference
South AustraliaInfluentNot Detected - 55.3 ng/L (Average: 27 ng/L)
Athens, GreeceWastewaterDetected (on the order of a few μg/L for benzotriazoles) mdpi.comresearchgate.net
South KoreaDWTP Raw WaterPart of total BTRs mean concentration of 390 ng/L carlroth.com
South KoreaDWTP Treated WaterPart of total BTRs mean concentration of 51.2 ng/L carlroth.com

Beyond aquatic systems, urban environments are significant reservoirs for 5,6-Dimethyl-1H-Benzotriazole. Its use as an anticorrosive agent in automotive fluids and other materials contributes to its presence in road-associated matrices. canada.ca A study conducted in Trondheim, Norway, identified xylyltriazole as one of seven benzotriazoles present in road dust samples. scribd.comdtu.dk The concentrations of the sum of these seven benzotriazoles in the collected road dust ranged from 191 to 3054 ng/L. canada.cadtu.dk

The compound's distribution is not limited to terrestrial surfaces; it has also been detected in the atmosphere. In the United States, the median concentration of 5,6-dimethyl-benzotriazole measured in the air was reported to be as high as 105 ng·m⁻³. scbt.com

Environmental Persistence and Transport Dynamics

The environmental fate of 5,6-Dimethyl-1H-Benzotriazole is governed by its resistance to degradation and its mobility in various environmental media.

Benzotriazoles as a class are known to be highly resistant to biodegradation, which contributes to their persistence in the environment. nih.gov However, studies indicate that 5,6-Dimethyl-1H-Benzotriazole can undergo some level of biological transformation. It has been reported that 5,6-dimethyl-1H-benzotriazole can be demethylated under both aerobic and anaerobic conditions. researchgate.net

More specific research on its biodegradation kinetics in activated sludge has shown that xylyltriazole (XTR) can be biodegraded, with determined half-lives ranging from 6.5 to 47 hours. This suggests that under the specific conditions of a wastewater treatment plant, biological processes can contribute to its removal, although its general persistence in the wider environment remains a concern.

Table 2: Biodegradation Half-Life of Xylyltriazole (XTR)
SystemConditionHalf-LifeReference
Activated SludgeAerobic6.5 - 47 hours

The mobility of 5,6-Dimethyl-1H-Benzotriazole in soil and sediment is largely influenced by its sorption characteristics. Studies on benzotriazoles and benzothiazoles have indicated that they exhibit low solid-liquid distribution coefficients, suggesting a limited tendency to sorb to particulate matter and sludge. mdpi.comresearchgate.net This low sorption potential implies higher mobility in aqueous environments, allowing the compound to be transported through soil and potentially contaminate groundwater.

Ecotoxicological Risk Assessment and Biological Effects

The presence of 5,6-Dimethyl-1H-Benzotriazole in the environment necessitates an assessment of its potential risks to ecosystems. Toxicological information indicates that this compound poses a hazard to various organisms.

It has been generally classified as harmful to aquatic organisms and may lead to long-term adverse effects in the aquatic environment. Furthermore, it is considered to be toxic to soil organisms. More specific concerns have been raised, with literature data suggesting that 5,6-dimethyl-1H-benzotriazole is phytotoxic and mutagenic. mdpi.com It is also classified as a suspected human carcinogen with potential estrogenic activity. mdpi.com The general class of benzotriazoles has been associated with a range of adverse effects in aquatic organisms, including endocrine disruption, hepatotoxicity, and neurotoxicity.

A formal ecotoxicological risk assessment for benzotriazoles in airport stormwater, which can contain 5,6-diMe-1H-BT, was conducted using a risk quotient (RQ) method. This method compares the measured environmental concentration (MEC) with the predicted no-effect concentration (PNEC). An RQ value greater than or equal to 1 indicates a high ecological risk. mdpi.com While specific PNEC and resulting RQ values for 5,6-Dimethyl-1H-Benzotriazole are not detailed in the available literature, the detection of this compound in various environmental matrices at notable concentrations suggests a potential for ecological risk.

Table 3: Summary of Ecotoxicological Profile for 5,6-Dimethyl-1H-Benzotriazole
EffectFindingReference
Aquatic ToxicityHarmful to aquatic organisms; may cause long-term adverse effects.
Soil ToxicityToxic to soil organisms.
PhytotoxicityConsidered phytotoxic. mdpi.com
MutagenicityConsidered mutagenic. mdpi.com
Other ConcernsSuspected human carcinogen with estrogenic potential. mdpi.com
General BTR EffectsAssociated with endocrine disruption, hepatotoxicity, and neurotoxicity in aquatic life.

Investigation of Endocrine-Disrupting Potentials and Other Sub-Lethal Effects

Beyond acute and chronic toxicity, the potential for chemical compounds to exert sub-lethal effects, such as endocrine disruption, is a significant area of ecotoxicological research.

Some benzotriazoles have been investigated for their endocrine-disrupting potential. For example, 1H-benzotriazole has been shown to exhibit anti-estrogenic activity in vitro. researchgate.net Another study on the rare minnow (Gobiocypris rarus) found that exposure to benzotriazole could lead to endocrine-disrupting effects in a sex-dependent manner. nih.gov These effects included alterations in plasma 17β-estradiol levels and changes in the transcription of genes related to the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov

While these studies provide evidence for the endocrine-disrupting potential of some benzotriazoles, there is a clear lack of research specifically investigating these effects for 5,6-Dimethyl-1H-Benzotriazole Hydrate (B1144303). The structural similarities to other benzotriazoles suggest that such effects could be possible, but dedicated studies are required for confirmation.

Other potential sub-lethal effects of benzotriazoles could include impacts on molting in crustaceans. One study observed significant effects on the molting frequency of Daphnia magna after a 21-day exposure to 5-methyl-1H-benzotriazole and 5-chloro-1H-benzotriazole. plos.org Molting is a critical physiological process in arthropods, and its disruption can have severe consequences for development and survival.

Bioaccumulation and Biomagnification in Aquatic Food Webs and Terrestrial Organisms

The potential for a chemical to accumulate in organisms and magnify through the food web is a key factor in assessing its long-term environmental risk.

The bioaccumulation potential of benzotriazoles is thought to be related to their solubility in water. Benzotriazoles that are virtually insoluble in water may be more likely to biomagnify. epa.gov However, specific data on the bioaccumulation and biomagnification of 5,6-Dimethyl-1H-Benzotriazole Hydrate in either aquatic or terrestrial food webs are not well-documented in the available scientific literature.

Research on benzotriazole UV stabilizers (BUVSs), a related class of compounds, has shown their potential for bioaccumulation in aquatic food webs. researchgate.net A study on a drinking water reservoir found evidence of trophic transfer of BUVSs. researchgate.net While this does not directly implicate 5,6-Dimethyl-1H-Benzotriazole, it highlights that compounds with a benzotriazole structure can be subject to bioaccumulation.

There is a significant knowledge gap regarding the bioaccumulation and biomagnification of this compound in terrestrial organisms. The application of biosolids from wastewater treatment plants to land could be a potential pathway for the introduction of this compound into terrestrial ecosystems, but its subsequent fate and transport through terrestrial food webs have not been adequately studied.

Advanced Analytical Methodologies for Environmental Monitoring and Biological Tracing of 5,6 Dimethyl 1h Benzotriazole Hydrate

Development of Highly Sensitive Chromatographic-Mass Spectrometric Methods

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the quantification and identification of 5,6-Dimethyl-1H-Benzotriazole and its derivatives in complex environmental matrices. nih.gov Both liquid chromatography (LC) and gas chromatography (GC) are extensively used, with the choice depending on the analyte's properties and the specific requirements of the analysis. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of polar and thermally labile benzotriazoles in aqueous samples. nih.gov Its high sensitivity and selectivity allow for the direct injection of water samples in some cases, or analysis after a simple enrichment step. nih.gov

Researchers have developed robust LC-MS/MS methods for the simultaneous determination of multiple benzotriazoles, including 5,6-Dimethyl-1H-Benzotriazole, in surface water, groundwater, and wastewater. nih.govnih.gov These methods typically utilize electrospray ionization (ESI) in positive mode, as benzotriazoles show good ionization efficiency under these conditions. nih.gov The use of a triple quadrupole mass analyzer operating in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, enabling the detection of these compounds at ultra-trace levels. nih.gov

Method validation has demonstrated excellent performance characteristics, with low limits of quantification (LOQs) often in the nanogram per liter (ng/L) range. For instance, a method for analyzing drinking and surface water achieved method detection limits of 0.01 µg/L for 5,6-dimethyl-1H-benzotriazole. nih.gov Another study reported LOQs for a suite of benzotriazoles in surface and wastewater to be in the range of 0.002-0.29 ng/mL. nih.gov These optimized protocols are crucial for accurately assessing the extent of environmental contamination and for monitoring the efficiency of water treatment processes.

Table 1: Performance of a Representative LC-MS/MS Method for Benzotriazole (B28993) Analysis in Water

Parameter Value Reference
Linearity (R²) > 0.99 nih.gov
Precision (RSD%) < 12% nih.gov
Accuracy (%R) 80-100% nih.gov
LOQ Range (ng/mL) 0.002-0.29 nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of benzotriazoles, although it may require a derivatization step to improve the volatility of these polar compounds. mdpi.com An acetylation reaction is commonly employed for this purpose. mdpi.com GC-MS methods have been successfully developed for the determination of benzotriazoles in various water samples. researchgate.net

GC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is invaluable for identifying unknown degradation products and metabolites. mdpi.com The biotransformation of benzotriazoles in wastewater treatment plants and the natural environment can lead to a variety of products through processes like oxidation, alkylation, and hydroxylation. mdpi.commdpi.com For example, studies on the biodegradation of related benzotriazoles have identified hydroxylated and carboxylated transformation products in wastewater effluents. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides enhanced separation and identification capabilities, which is particularly useful for complex samples like airport stormwater runoff containing 5,6-diMe-1H-BT. nih.gov

Table 2: GC-MS Method Performance for Benzotriazole Analysis

Parameter Value Reference
LOQ Range (ng/mL) 0.007 - 0.080 researchgate.net
Enrichment Factor 93 - 172 researchgate.net
Reproducibility (RSD%) < 10% researchgate.net
Linearity (R²) > 0.9991 researchgate.net

Advanced Sample Preparation and Extraction Techniques

Due to the typically low concentrations of 5,6-Dimethyl-1H-Benzotriazole in environmental samples, an effective sample preparation and extraction step is crucial to concentrate the analyte and remove interfering matrix components.

Solid Phase Extraction (SPE) is the most widely used technique for the extraction and preconcentration of benzotriazoles from aqueous matrices. nih.gov It is favored for its efficiency, reduced extraction time, and good recoveries. nih.gov Various sorbents, such as Oasis HLB, have been successfully employed for the simultaneous extraction of a range of benzotriazoles. nih.gov A mixed-mode SPE cartridge has also been shown to provide improved selectivity by combining reversed-phase and ion-exchange interactions. nih.gov

Solid Phase Microextraction (SPME) is another effective technique, particularly the headspace (HS-SPME) mode, for the enrichment of benzotriazoles from water samples. dphen1.com HS-SPME is advantageous for complex matrices as it minimizes matrix effects. dphen1.com Optimized SPME methods have been developed for the analysis of benzotriazoles in airport stormwater, demonstrating good accuracy and precision. nih.gov

For solid environmental matrices such as soil, sediment, and sewage sludge, Microwave-Assisted Extraction (MAE) offers a rapid and efficient alternative to conventional extraction methods. MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process while reducing solvent consumption.

A novel MAE method has been developed for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil. This method uses a single, short extraction cycle (10 minutes) and has demonstrated quantitative extraction yields (70-119%). mdpi.com For marine sediments and sewage sludges, an MAE method coupled with on-line SPE and UHPLC-MS/MS has been validated, achieving low limits of detection in the nanogram per kilogram range. nih.gov These methods highlight the effectiveness of MAE for extracting benzotriazoles from complex solid samples.

Table 3: Optimized Parameters for a Fast Low-Pressurized MAE Method for Soil Samples

Parameter Value Reference
Temperature 120°C mdpi.com
Time 10 min mdpi.com
Extracting Solution Water-Methanol (85:15) mdpi.com
Recovery 72-119% mdpi.com
MQL (µg/kg) 100 mdpi.com

Isotopic Labeling and Tracer Studies for Environmental Fate and Degradation Pathways

Understanding the environmental fate and degradation pathways of 5,6-Dimethyl-1H-Benzotriazole is critical for assessing its environmental risk. Isotopic labeling and tracer studies are powerful tools for elucidating these processes.

Compound-Specific Isotope Analysis (CSIA) provides insights into the initial reactions of biodegradation. mdpi.com By measuring the isotopic fractionation of elements like carbon and nitrogen, researchers can identify the predominant degradation mechanisms. For example, significant carbon and nitrogen isotope fractionation in 1H-benzotriazole suggested that aromatic monohydroxylation is the primary biotransformation step. mdpi.commdpi.com

While specific isotopic labeling studies for 5,6-Dimethyl-1H-Benzotriazole Hydrate (B1144303) are not widely reported in the reviewed literature, the principles demonstrated with other benzotriazoles are directly applicable. Using isotopically labeled (e.g., ¹³C or ¹⁵N) 5,6-Dimethyl-1H-Benzotriazole in controlled laboratory experiments would allow for the unambiguous tracing of its transformation products in various environmental matrices. This approach, combined with high-resolution mass spectrometry, can definitively identify metabolites and degradation products, helping to construct a complete picture of its environmental lifecycle. mdpi.com

Conclusion and Future Research Perspectives on 5,6 Dimethyl 1h Benzotriazole Hydrate

Synthesis of Key Research Findings and Current Understanding

Research into 5,6-Dimethyl-1H-Benzotriazole Hydrate (B1144303) has illuminated its utility in several key areas, primarily as a corrosion inhibitor and a versatile chemical intermediate. Like other benzotriazole (B28993) derivatives, it effectively protects metals, particularly copper and its alloys, from corrosion. Its mechanism of action is understood to involve the formation of a protective film on the metal surface, mitigating the corrosive effects of the surrounding environment.

A notable area of investigation has been the physical properties of its crystalline form. One study explored the habit modification of 5,6-Dimethyl-1H-Benzotriazole crystals in the presence of nonionic triblock copolymers. It was found that certain surfactants could alter the crystal habit from needles to platelets, a finding with implications for its processing and formulation in various applications.

Beyond its material science applications, preliminary studies have indicated its potential in the biomedical field. Research has shown that 5,6-dimethyl-1H-benzotriazole exhibits higher efficacy as an antiprotozoal agent compared to the commonly used antiseptic chlorhexidine, suggesting a potential avenue for the development of new therapeutic agents. researchgate.net Furthermore, its role as a versatile intermediate in pharmaceutical synthesis is recognized, highlighting its importance in the development of new drug candidates. nordmann.global

Identification of Remaining Knowledge Gaps and Future Research Priorities

Despite the existing research, significant knowledge gaps remain in the understanding of 5,6-Dimethyl-1H-Benzotriazole Hydrate. A comprehensive understanding of its toxicological profile and environmental fate is largely undocumented in publicly available research. To ensure its safe and sustainable use, detailed studies on its biocompatibility, biodegradability, and potential long-term environmental impact are crucial.

Future research should prioritize a deeper investigation into its mechanism of action as a corrosion inhibitor on a wider range of metals and alloys under various environmental conditions. The influence of the hydrate form on the efficiency and stability of the protective film is another area that warrants further exploration.

In the biomedical sphere, the initial findings on its antiprotozoal activity need to be expanded upon. Elucidating the specific mechanisms of action against various protozoa, as well as its efficacy and safety in more complex biological systems, are critical next steps. Furthermore, its potential as a scaffold for the synthesis of other biologically active molecules remains an underexplored but promising research avenue.

A summary of key research areas and identified knowledge gaps is presented in the table below:

Research AreaKey FindingsKnowledge GapsFuture Research Priorities
Corrosion Inhibition Effective for copper and its alloys.Mechanism on other metals; role of hydrate.Efficacy on diverse metals; influence of hydration.
Crystallography Crystal habit can be modified by surfactants.Impact of crystal form on performance.Correlation of crystal habit with application efficacy.
Biomedical Potential Higher antiprotozoal efficacy than chlorhexidine. researchgate.netDetailed mechanism of action; toxicological profile.Mechanistic studies; in-vivo efficacy and safety.
Pharmaceutical Synthesis Versatile intermediate. nordmann.globalFull scope of potential derivatives.Exploration of novel bioactive compound synthesis.
Environmental Impact Not well-documented.Biodegradability; long-term effects.Comprehensive environmental fate and toxicology studies.

Potential for Novel Applications and Interdisciplinary Collaborations

The existing body of research suggests several exciting avenues for novel applications and interdisciplinary collaborations. The ability to modify the crystal habit of this compound could be leveraged in the field of materials science for the development of advanced coatings with tailored properties. Collaboration between materials scientists and chemical engineers would be essential to optimize these formulations for specific industrial applications, such as in the electronics or aerospace industries.

Its demonstrated biological activity opens the door for collaborations between chemists, pharmacologists, and parasitologists. The development of new antiprotozoal drugs based on the 5,6-dimethyl-1H-benzotriazole scaffold could address unmet medical needs. Such collaborations would be vital for navigating the complex process of drug discovery, from lead optimization to preclinical and clinical trials.

Furthermore, the intersection of its corrosion inhibition properties and its biological activity could lead to novel applications in areas such as medical implants, where preventing both corrosion and microbial growth is critical. This would necessitate a collaborative effort between materials scientists, microbiologists, and biomedical engineers.

The potential for interdisciplinary research is summarized in the following table:

Potential Application AreaRelevant Disciplines for Collaboration
Advanced Coatings Materials Science, Chemical Engineering, Surface Chemistry
Antiprotozoal Drug Development Medicinal Chemistry, Pharmacology, Parasitology, Toxicology
Antimicrobial/Anticorrosive Surfaces Materials Science, Microbiology, Biomedical Engineering, Medicine
Organic Electronics Materials Science, Physics, Electrical Engineering

Q & A

Basic: What are the key considerations for synthesizing and characterizing 5,6-Dimethyl-1H-Benzotriazole Hydrate?

Methodological Answer:
The synthesis typically involves reacting benzene-1,2-diamine derivatives with nitrous acid under controlled pH (4–6) and temperature (60–70°C) to form the benzotriazole core. Methylation at the 5,6-positions can be achieved using methyl iodide in dichloromethane . Characterization requires:

  • X-ray crystallography to confirm molecular geometry (monoclinic C2/c symmetry, lattice parameters: a = 28.483 Å, b = 18.6398 Å, c = 7.2251 Å) .
  • NMR and FTIR to verify functional groups and hydration state.
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydrate content .

Basic: Which analytical techniques are most effective for quantifying DMBT in environmental samples?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with a mobile phase of methanol/water (acidified with 0.1% formic acid). Positive-ion mode ESI provides a linear range of 0.01–1.0 µg/L with quantification limits <0.01 µg/L .
  • Mixed-Mode Solid-Phase Extraction (SPE): Oasis HLB cartridges (60 mg, 3 mL) pre-conditioned with methanol and water (pH 2) achieve >70% recovery in surface water matrices .

Advanced: How can researchers optimize LC-MS parameters to resolve co-eluting benzotriazole derivatives?

Methodological Answer:

  • Column Selection: A biphenyl column (e.g., Kinetex Biphenyl 2.6 µm, 100 Å) improves separation of structural analogs like 5-methyl- and 4-methyl-benzotriazole.
  • Gradient Elution: A 15-minute gradient from 10% to 95% methanol (0.1% formic acid) at 0.3 mL/min minimizes overlap .
  • High-Resolution MS (HRMS): Use Q-TOF instruments with mass accuracy <5 ppm to distinguish isotopic patterns (e.g., m/z 165.092 for DMBT vs. 151.141 for 1-(fluoromethyl)-benzotriazole) .

Advanced: How should biological activity studies for DMBT be designed to ensure reproducibility?

Methodological Answer:

  • Antimicrobial Assays: Follow protocols validated against Acanthamoeba castellanii:
    • Prepare DMBT solutions in DMSO (final concentration ≤1% v/v).
    • Use 96-well plates with a 72-hour incubation at 25°C.
    • Compare efficacy to chlorhexidine (positive control) and include solvent-only negative controls .
  • Dose-Response Analysis: Calculate IC50 values using non-linear regression (e.g., GraphPad Prism) with triplicate measurements to minimize variability .

Advanced: How can contradictory data in environmental persistence studies of DMBT be resolved?

Methodological Answer:

  • Source Apportionment: Use isotopic labeling (e.g., ¹³C-DMBT) to track degradation pathways in water-sediment systems .
  • Statistical Modeling: Apply principal component analysis (PCA) to correlate degradation rates with environmental variables (pH, organic carbon content).
  • Interlaboratory Validation: Cross-validate results using harmonized SPE-LC-MS protocols to address method-specific biases .

Advanced: What experimental strategies are recommended for studying DMBT’s stability under varying pH and temperature?

Methodological Answer:

  • Hydrolysis Studies: Incubate DMBT in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via LC-MS every 24 hours.
  • Kinetic Analysis: Calculate pseudo-first-order rate constants (k) and half-lives (t₁/₂) using nonlinear least-squares fitting .
  • Structural Confirmation: Isolate degradation products (e.g., demethylated analogs) via preparative HPLC and characterize via HRMS/NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.